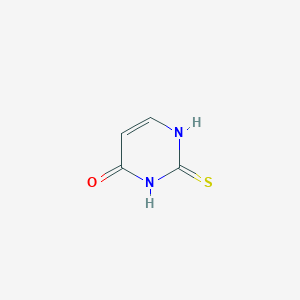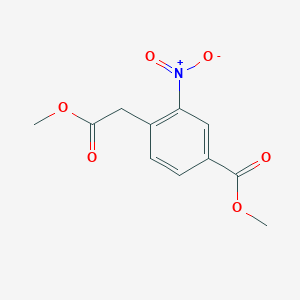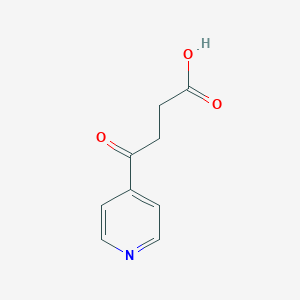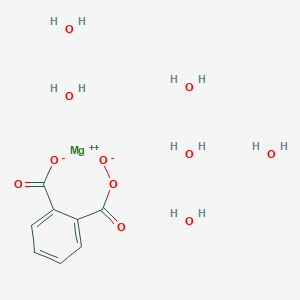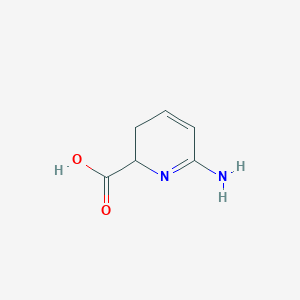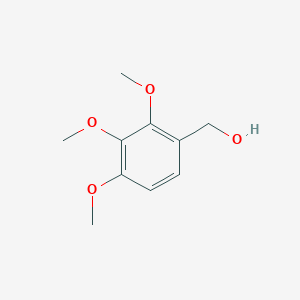![molecular formula C34H35N3O4S B140407 5-({4',6-Bis[2-(5-ethylpyridin-2-yl)ethoxy][1,1'-biphenyl]-3-yl}methyl)-1,3-thiazolidine-2,4-dione CAS No. 952187-99-4](/img/structure/B140407.png)
5-({4',6-Bis[2-(5-ethylpyridin-2-yl)ethoxy][1,1'-biphenyl]-3-yl}methyl)-1,3-thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Design and Synthesis
The compound "5-({4',6-Bis[2-(5-ethylpyridin-2-yl)ethoxy][1,1'-biphenyl]-3-yl}methyl)-1,3-thiazolidine-2,4-dione" is a derivative of thiazolidine-2,4-dione (TZD), a class of compounds known for their hypoglycemic activity. The synthesis of such compounds typically involves the modification of the linker and effector regions of known TZDs, such as rosiglitazone, to enhance their biological activity . For instance, a series of imidazopyridine thiazolidine-2,4-diones were synthesized from corresponding pyridines, aiming to create conformationally restricted analogues of rosiglitazone . Similarly, over 100 5-substituted thiazolidine-2,4-diones were prepared, with the 5-(4-oxybenzyl) moiety being essential for substantial hypoglycemic and hypolipidemic activities .
Molecular Structure Analysis
The molecular structure of TZDs plays a crucial role in their biological activity. The presence of the thiazolidine-2,4-dione ring is essential for hypoglycemic and hypolipidemic activities, as demonstrated by the synthesis of compounds like AL-321, which showed activities comparable to other potent compounds . The modification of the linker region, as seen in the synthesis of various TZDs, is aimed at improving the interaction with biological targets such as the peroxisome proliferator-activated receptor-gamma (PPARγ) .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of TZDs often include the formation of the thiazolidine ring and the attachment of various substituents to optimize biological activity. For example, the synthesis of 5-[4-(substituted) benzylidene or benzyl] thiazolidine-2,4-diones involved economical synthetic routes and modifications to the linker region to enhance oral hypoglycemic activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of TZDs, such as solubility, stability, and reactivity, are influenced by the substituents on the thiazolidine ring. These properties are critical for the drug's bioavailability and efficacy. The design of TZDs aims to balance these properties to achieve the desired therapeutic effect with minimal toxicity. For instance, compounds like ADD-3878 were selected for their favorable properties in terms of activity and toxicity .
Biological Activity
The hypoglycemic activity of TZDs is primarily evaluated in vitro and in vivo using models such as 3T3-L1 adipocyte differentiation and genetically diabetic mice. The series of TZDs synthesized showed varying degrees of hypoglycemic activity, with some compounds demonstrating appreciable blood glucose-lowering effects in Wistar rats, indicating their potential as oral hypoglycemic agents . The biological evaluation of these compounds also includes their interaction with PPARγ, which is a key receptor involved in the regulation of glucose and lipid metabolism .
科学的研究の応用
1. Biological Potential and Medicinal Chemistry Applications
Compounds containing the thiazolidine-2,4-dione moiety, such as 1,3-thiazolidin-4-ones and their functionalized analogues, including glitazones, rhodanines, and pseudothiohydantoins, have shown significant pharmacological importance. They are found in commercial pharmaceuticals and exhibit potential activities against various diseases due to their great biological potential. Their synthesis has been explored since the mid-nineteenth century, demonstrating advancements in synthetic methodologies, including green chemistry approaches. The compounds' structure, stability, and biological properties have been extensively studied, revealing promising futures in the area of medicinal chemistry (Santos, Silva, & Jones, 2018).
2. Synthetic Development and Green Methodologies
The synthesis of thiazolidin-4-one nuclei and their derivatives has been a focus due to their broad range of biological activities and applications in drug development. Various synthetic methodologies have been developed to obtain these compounds, emphasizing green synthesis techniques to enhance environmental sustainability. These efforts aim to reduce the environmental impact and improve the efficiency of synthetic processes for these biologically significant compounds (Santos, Silva, & Jones, 2018).
3. Structural Modifications for Drug Design
The thiazolidinedione scaffold has been explored for designing novel molecules with a target-specific approach to treat numerous ailments. Its versatility allows for significant structural modifications, particularly at the N-3 and C-5 positions, to optimize or design potential inhibitors for various biological targets. These modifications have led to the development of compounds with antimicrobial, anticancer, and antidiabetic activities, showcasing the scaffold's potential in drug discovery and development (Verma, Yadav, & Thareja, 2019).
特性
IUPAC Name |
5-[[4-[2-(5-ethylpyridin-2-yl)ethoxy]-3-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]phenyl]methyl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H35N3O4S/c1-3-23-5-10-27(35-21-23)15-17-40-29-12-8-26(9-13-29)30-19-25(20-32-33(38)37-34(39)42-32)7-14-31(30)41-18-16-28-11-6-24(4-2)22-36-28/h5-14,19,21-22,32H,3-4,15-18,20H2,1-2H3,(H,37,38,39) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWPCWJMGWMWSGX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)C3=C(C=CC(=C3)CC4C(=O)NC(=O)S4)OCCC5=NC=C(C=C5)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H35N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70590842 |
Source


|
| Record name | 5-({4',6-Bis[2-(5-ethylpyridin-2-yl)ethoxy][1,1'-biphenyl]-3-yl}methyl)-1,3-thiazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70590842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
581.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[[4-[2-(5-Ethylpyridin-2-yl)ethoxy]-3-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]phenyl]methyl]-1,3-thiazolidine-2,4-dione | |
CAS RN |
952187-99-4 |
Source


|
| Record name | 5-({4',6-Bis[2-(5-ethylpyridin-2-yl)ethoxy][1,1'-biphenyl]-3-yl}methyl)-1,3-thiazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70590842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(7-Chloro-2H-1,2,4-benzothiadiazine 1,1-dioxide)-3-ylthio]propanoic acid](/img/structure/B140330.png)
![(S)-(+)-2-[2-(Diphenylphosphino)phenyl]-4-phenyl-2-oxazoline](/img/structure/B140331.png)

